molecular formula C10H14N2S B2795896 [3-(Propan-2-yl)phenyl]thiourea CAS No. 930396-11-5

[3-(Propan-2-yl)phenyl]thiourea

Cat. No. B2795896
M. Wt: 194.3
InChI Key: CJRMVACTTSWWMF-UHFFFAOYSA-N
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Description

[3-(Propan-2-yl)phenyl]thiourea is a chemical compound with the molecular formula C10H14N2S and a molecular weight of 194.3 g/mol . It falls within the class of thioureas , which are derivatives of urea containing a sulfur atom in place of one of the oxygen atoms.

Scientific Research Applications

Anti-inflammatory Activity

Thiourea derivatives have been synthesized and shown to possess significant anti-inflammatory activity. A study by Mokale et al. (2010) synthesized a series of propanoic acid derivatives from thiourea and evaluated them using the rat paw edema method, finding substantial anti-inflammatory effects in most compounds (Mokale et al., 2010).

Antidiabetic Potentials

Naz et al. (2020) explored the antidiabetic potential of 2-picolylamine thiourea derivatives in Swiss albino mice, demonstrating inhibition of glucose-6-phosphatase activity and a lack of significant toxicity, suggesting their utility in diabetes treatment (Naz et al., 2020).

Organocatalysis

Nickisch et al. (2020) reported on the synthesis of thiourea catalysts using a multicomponent reaction approach, highlighting their application in organocatalysis by replacing common phenyl motifs with tailorable functional groups for enhanced catalytic activity (Nickisch et al., 2020).

Antinociceptive Activity

A study by dos Santos et al. (2008) synthesized thiourea and urea derivatives and evaluated their anti-nociceptive activity in mice, demonstrating promising results for pain management (dos Santos et al., 2008).

Agricultural Chemistry

Yang et al. (2021) explored the gibberellin-like activity of 1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives, finding that certain derivatives significantly promoted plant growth, suggesting their application as potential plant growth regulators (Yang et al., 2021).

properties

IUPAC Name

(3-propan-2-ylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-7(2)8-4-3-5-9(6-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRMVACTTSWWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Propan-2-yl)phenyl]thiourea

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